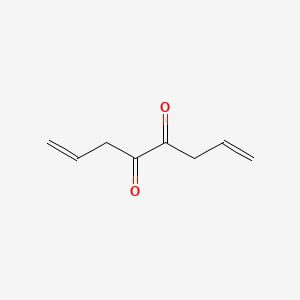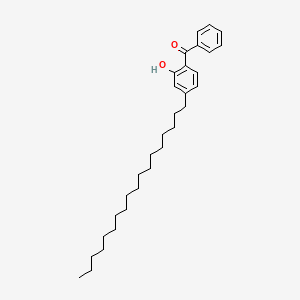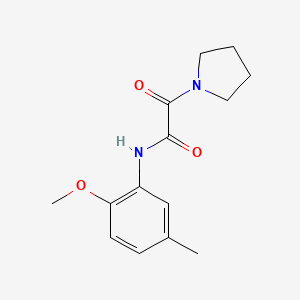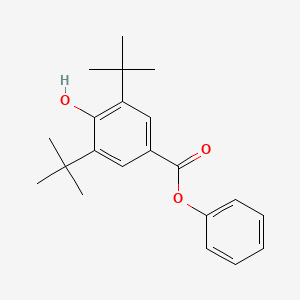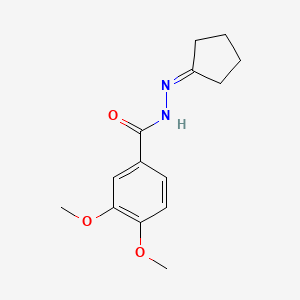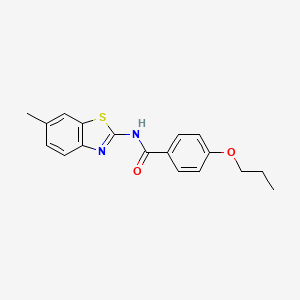![molecular formula C32H40BrClN2O3 B14151207 2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N'-dicyclohexylpropanediamide CAS No. 696627-39-1](/img/structure/B14151207.png)
2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N'-dicyclohexylpropanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide is a complex organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings, along with a dicyclohexylpropanediamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Bromination and Chlorination:
Carbonylation: The formation of the carbonyl group is carried out using carbonylation reactions, often involving the use of carbon monoxide and a suitable catalyst.
Amidation: The final step involves the amidation reaction, where the dicyclohexylpropanediamide moiety is introduced using appropriate amine reagents and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Continuous Flow Reactors: Implementation of continuous flow reactors for efficient and scalable production.
Purification: Use of purification techniques such as recrystallization, chromatography, and distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: Influencing signaling pathways, such as those involved in inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{1-(4-bromophenyl)-2-[(4-fluorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide
- 2-{1-(4-chlorophenyl)-2-[(4-bromophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide
- 2-{1-(4-methylphenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide
Uniqueness
The uniqueness of 2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N’-dicyclohexylpropanediamide lies in its specific combination of bromine and chlorine atoms on the phenyl rings, along with the dicyclohexylpropanediamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
696627-39-1 |
|---|---|
Molekularformel |
C32H40BrClN2O3 |
Molekulargewicht |
616.0 g/mol |
IUPAC-Name |
2-[1-(4-bromophenyl)-2-(4-chlorobenzoyl)butyl]-N,N'-dicyclohexylpropanediamide |
InChI |
InChI=1S/C32H40BrClN2O3/c1-2-27(30(37)22-15-19-24(34)20-16-22)28(21-13-17-23(33)18-14-21)29(31(38)35-25-9-5-3-6-10-25)32(39)36-26-11-7-4-8-12-26/h13-20,25-29H,2-12H2,1H3,(H,35,38)(H,36,39) |
InChI-Schlüssel |
FKQBIOCFTHHOSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C1=CC=C(C=C1)Br)C(C(=O)NC2CCCCC2)C(=O)NC3CCCCC3)C(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-butyl-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14151134.png)
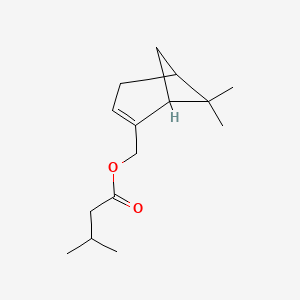
![3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14151148.png)
![N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B14151154.png)
